molecular formula C9H10BrN3O B2900717 5-(5-Bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 1853102-00-7

5-(5-Bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2900717
CAS No.: 1853102-00-7
M. Wt: 256.103
InChI Key: MLBWMQDOQMCLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a compound that belongs to the class of bicyclic heterocycles. This compound features a unique structure with a bromopyrimidine moiety attached to an oxa-azabicycloheptane framework. The presence of both nitrogen and oxygen atoms in the bicyclic ring system imparts interesting chemical properties, making it a valuable compound for various scientific research applications.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, if the compound is volatile and flammable, it could pose a fire risk. If it’s toxic or corrosive, it could pose a health risk .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising biological activity, it could be studied further as a potential drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and functional group transformations.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyrimidine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to the presence of both nitrogen and oxygen atoms in the bicyclic ring system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

5-(5-bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O/c10-6-2-11-9(12-3-6)13-4-8-1-7(13)5-14-8/h2-3,7-8H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBWMQDOQMCLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.